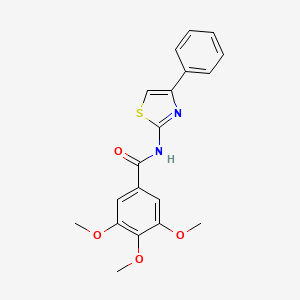

3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Description

3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4,5-trimethoxy-substituted aromatic ring linked to a 4-phenylthiazole moiety via an amide bond.

Properties

IUPAC Name |

3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S/c1-23-15-9-13(10-16(24-2)17(15)25-3)18(22)21-19-20-14(11-26-19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RATDDWGYOWCIFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a trimethoxybenzene derivative reacts with an appropriate electrophile.

Amide Bond Formation: The final step involves the formation of the amide bond between the thiazole ring and the trimethoxyphenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research has shown that 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide exhibits potential anticancer properties. In vitro studies indicate that this compound can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies suggest that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Emerging research indicates that 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide may offer neuroprotective benefits. Animal models have shown that it can reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers after 48 hours of treatment. This suggests that the compound may disrupt mitochondrial function leading to cell death .

Case Study 2: Antimicrobial Activity

A study involving the evaluation of the compound against Staphylococcus aureus and Escherichia coli revealed that it inhibited bacterial growth at concentrations as low as 10 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity .

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing tubulin polymerization and disrupting microtubule dynamics, which is crucial for cell division.

Heat Shock Protein Inhibition: It inhibits heat shock protein 90 (Hsp90), leading to the destabilization of client proteins and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Modifications

Key structural analogues of 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide include:

Key Observations :

- Benzamide Modifications : Electron-withdrawing groups (e.g., Cl, CF₃) enhance anti-inflammatory potency, likely by stabilizing ligand-receptor interactions . Conversely, methoxy groups (as in the target compound) increase lipophilicity, favoring passive diffusion across biological membranes .

- N-Substitution : Adding a 2-methoxyethyl group () introduces conformational flexibility and hydrogen-bonding capacity, which could improve pharmacokinetic properties.

Pharmacological Activity

- Anti-inflammatory Effects : Compound 5c (4-chloro derivative) showed superior activity (59% inhibition of edema at 50 mg/kg) compared to the trimethoxy variant, highlighting the importance of halogenation in enhancing efficacy .

- P-Glycoprotein (P-gp) Inhibition : Trimethoxybenzamides, including the target compound, exhibit P-gp inhibitory activity (IC₅₀ = 1.4–20 µM), suggesting utility in overcoming multidrug resistance .

- Synthetic Accessibility: The amination reaction between 2-amino-4-phenylthiazole and benzoyl chlorides is a common route for synthesizing these analogues, as demonstrated in .

Physicochemical and Spectral Properties

- IR/NMR Signatures : The target compound’s IR spectrum shows characteristic C=O (1668 cm⁻¹) and C-O (1125–1231 cm⁻¹) stretches, while ¹H-NMR confirms the trimethoxy protons at δ 3.8–4.0 ppm . Similar spectral patterns are observed in analogues, with shifts depending on substituents (e.g., CF₃ causes downfield shifts in ¹³C-NMR) .

Biological Activity

3,4,5-Trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article synthesizes current research findings regarding its biological activity, including case studies and relevant data.

- Molecular Formula : C19H19N3O6S2

- Molecular Weight : 429.50 g/mol

- CAS Number : 1572768

Biological Activity Overview

The compound has been evaluated for various biological activities, including anticancer properties and neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.

In Vitro Studies :

-

Cell Lines Tested :

- A431 (human epidermoid carcinoma)

- Jurkat (human T lymphocyte leukemia)

- MCF7 (human breast cancer)

- Results :

Neuroprotective Activity

In addition to anticancer properties, thiazole derivatives have been investigated for neuroprotective effects against oxidative stress and neuroinflammation.

Mechanism of Action :

- The compound is believed to inhibit pathways associated with oxidative stress and modulate inflammatory cytokines, which are critical in neurodegenerative diseases .

Case Studies

- Case Study on Antitumor Effects :

- Neuroprotection in Animal Models :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimized for preparing 3,4,5-trimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide and its derivatives?

- Methodology : The compound can be synthesized via condensation reactions between 3,4,5-trimethoxybenzoyl chloride and 2-amino-4-phenylthiazole derivatives. Solvent selection (e.g., ethanol, DMF) and catalysts (e.g., glacial acetic acid) are critical for yield optimization. For example, similar thiazole-acetamide derivatives were synthesized under reflux with acetic acid catalysis, followed by recrystallization to ensure purity .

- Validation : Structural confirmation requires IR (C=O stretch ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8–4.0 ppm), and mass spectrometry (m/z matching molecular ion) .

Q. How is X-ray crystallography employed to resolve the crystal structure of this compound?

- Methodology : Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SIR97 (for direct methods) is standard. For example, analogous benzamide derivatives were resolved with R-factors < 0.05, confirming bond lengths and angles .

- Key Parameters : High-resolution data (≤ 0.8 Å), twinning analysis, and hydrogen-bonding networks are critical for accurate refinement .

Advanced Research Questions

Q. How does keto-enol tautomerism influence the stability and reactivity of this benzamide-thiazole system?

- Analysis : The enol form dominates in 2-hydroxy-N-(4-phenylthiazol-2-yl)benzamide analogs due to resonance stabilization, as shown by spectroscopic and crystallographic data. For this compound, methoxy groups may suppress tautomerism, favoring the keto form .

- Experimental Validation : Compare NMR chemical shifts in polar vs. non-polar solvents to assess tautomeric equilibrium .

Q. What computational strategies predict the biological target interactions of this compound?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations can model binding to enzymes like P-glycoprotein (P-gp). Similar trimethoxybenzamides showed IC₅₀ values of 1.4–20 µM against P-gp, with substituent position (e.g., 4-phenyl vs. 4-fluorophenyl) modulating activity .

- Validation : Compare docking poses (e.g., π-π stacking with phenyl rings) to crystallographic data of target proteins .

Q. How can researchers resolve contradictions in reported biological activity data across analogs?

- Approach :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., desmethylation of methoxy groups) and assay in standardized models (e.g., P-gp ATPase inhibition).

Meta-Analysis : Use statistical tools (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with activity trends .

- Case Study : Fluorine substitution at the 4-position of the phenyl ring increased metabolic stability but reduced solubility, highlighting trade-offs in optimization .

Q. What in vitro models are suitable for assessing its pharmacokinetic properties?

- Methods :

- Permeability : Caco-2 cell monolayers to predict intestinal absorption.

- Metabolic Stability : Liver microsomes (human/rat) with LC-MS/MS quantification of parent compound and metabolites.

- Protein Binding : Equilibrium dialysis or ultrafiltration to measure free fraction .

- Key Insight : The trifluoromethyl group in analogs enhances metabolic stability, suggesting potential for this compound’s derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.